N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide
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Overview
Description
Chemical Reactions Analysis
PF-00911705 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-00911705 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of specific proteins and pathways.
Biology: Employed in cellular assays to investigate the biological activity of target proteins.
Medicine: Potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PF-00911705 involves its interaction with specific molecular targets within biological systems. These targets may include proteins, enzymes, and receptors that play critical roles in cellular processes. By binding to these targets, PF-00911705 can modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
PF-00911705 can be compared with other similar compounds, such as:
PF-06651600: Another chemical probe with similar applications in scientific research.
Pantoprazole: A proton pump inhibitor with a different mechanism of action but used in similar therapeutic contexts.
PF-00911705 is unique in its specific molecular targets and the pathways it modulates, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H19F3N8O3S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C20H19F3N8O3S/c1-31(35(2,33)34)16-5-6-24-15(29-16)10-25-18-13(20(21,22)23)9-26-19(30-18)27-12-3-4-14-11(7-12)8-17(32)28-14/h3-7,9H,8,10H2,1-2H3,(H,28,32)(H2,25,26,27,30) |
InChI Key |
BJRRXLJCIAUKMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C |
Origin of Product |
United States |
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